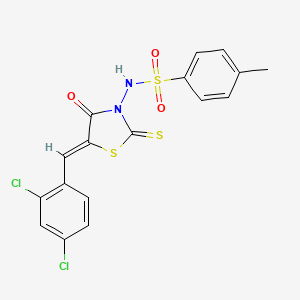

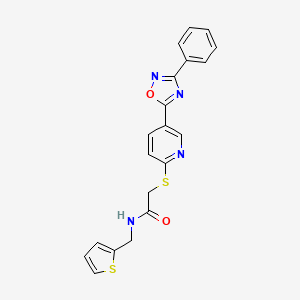

![molecular formula C20H13N3O3S2 B2358759 3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one CAS No. 862975-55-1](/img/structure/B2358759.png)

3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one” is a derivative of benzothiazole . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .

Synthesis Analysis

Benzothiazole derivatives can be synthesized using various methods. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a fused benzene and thiazole ring containing electron-rich heteroatoms, nitrogen and sulfur . The title compound was obtained by the domino oxa–Michael–aldol (DOMA) reaction and has the cyclohexanone ring in a chair conformation with intra-annular torsion angles in the range 49.9 (2)–58.9 (2)° .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . The formation of the products, 3-aminoimidazo2,1-bbenzothiazoles, is facilitated by fast removal of water due to strong dehydrating agent P2O5/SiO2 .科学的研究の応用

Antimicrobial Agent

The structural components of the compound, particularly the benzothiazol and aminothiazol groups, have been associated with antimicrobial properties . Research indicates that similar structures can be effective against a range of microbial species, including both Gram-positive and Gram-negative bacteria. This suggests that our compound could be developed as a broad-spectrum antimicrobial agent, potentially useful in the treatment of infectious diseases or as a preservative in pharmaceuticals.

Antifungal Activity

Compounds with a benzothiazol moiety have shown promising results against fungal species such as Aspergillus niger and Aspergillus terreus . The presence of the methoxy group may enhance these properties, indicating that this compound could serve as a lead structure for developing new antifungal agents, which are crucial in agriculture and medicine.

Metal Chelation for Therapeutic Use

The aminothiazole-linked metal chelates derived from similar compounds have been studied for their therapeutic potential . These chelates can be used in the synthesis of metallo-drugs, which are an important class of compounds in medicinal chemistry with applications ranging from anticancer treatments to antimicrobial therapies.

Anti-inflammatory Properties

The compound’s structure is similar to other molecules that have demonstrated anti-inflammatory activity . This suggests potential applications in the development of anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis, asthma, and other inflammatory disorders.

Herbicide Development

Benzothiazole derivatives have been identified as inactive moieties in herbicides . However, the unique combination of functional groups in our compound could lead to the discovery of new herbicidal activities, potentially contributing to the agricultural industry by providing more effective weed control solutions.

Antioxidant Applications

The compound’s structural similarity to other molecules with antioxidant properties suggests it could be explored for its ability to neutralize free radicals . Antioxidants are valuable in various fields, including food preservation, cosmetics, and the prevention of oxidative stress-related diseases.

作用機序

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures, such as aminothiazole-linked metal chelates, have shown antimicrobial activity . Therefore, it is possible that this compound may also interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

Based on its structural similarity to other aminothiazole compounds, it may interact with its targets through a chelation phenomenon . This interaction could alter the normal function of the target, leading to the observed effects.

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial and antioxidant activity , suggesting that they may interfere with the biochemical pathways involved in microbial growth and oxidative stress.

Result of Action

Similar compounds have shown antimicrobial and antioxidant activity , suggesting that this compound may also have these effects. This could result in the inhibition of microbial growth and the neutralization of harmful free radicals.

特性

IUPAC Name |

3-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S2/c1-25-12-6-7-14-17(9-12)28-20(21-14)23-19-22-15(10-27-19)13-8-11-4-2-3-5-16(11)26-18(13)24/h2-10H,1H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPVCTSZKJIGNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358676.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2358677.png)

![2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol](/img/structure/B2358680.png)

![2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2358691.png)

![(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B2358692.png)

![8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2358693.png)